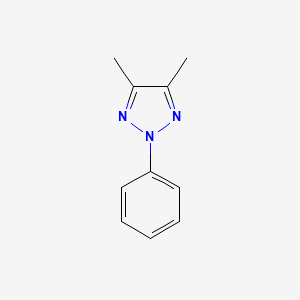![molecular formula C14H17N3O2 B14617830 3-Methyl-6-[(3-phenylpropyl)amino]pyrimidine-2,4(1H,3H)-dione CAS No. 58668-98-7](/img/structure/B14617830.png)
3-Methyl-6-[(3-phenylpropyl)amino]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-6-[(3-phenylpropyl)amino]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This particular compound is characterized by the presence of a methyl group at position 3, a phenylpropylamino group at position 6, and two keto groups at positions 2 and 4. These structural features contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-[(3-phenylpropyl)amino]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a suitable β-keto ester with urea or thiourea, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-[(3-phenylpropyl)amino]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert keto groups to hydroxyl groups or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties .
Scientific Research Applications
3-Methyl-6-[(3-phenylpropyl)amino]pyrimidine-2,4(1H,3H)-dione has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Methyl-6-[(3-phenylpropyl)amino]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 6-amino-3-ethyl-1-(3-phenylpropyl)-2,4(1H,3H)-pyrimidinedione
- 6-amino-1-(2-phenylethyl)-2,4(1H,3H)-pyrimidinedione
- 6-amino-1-(4-chlorophenyl)-2,4(1H,3H)-pyrimidinedione
Uniqueness
Compared to similar compounds, 3-Methyl-6-[(3-phenylpropyl)amino]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
58668-98-7 |
|---|---|
Molecular Formula |
C14H17N3O2 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
3-methyl-6-(3-phenylpropylamino)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H17N3O2/c1-17-13(18)10-12(16-14(17)19)15-9-5-8-11-6-3-2-4-7-11/h2-4,6-7,10,15H,5,8-9H2,1H3,(H,16,19) |
InChI Key |
SXXMYEIEDCJRRK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)NCCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


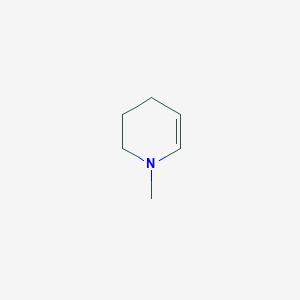
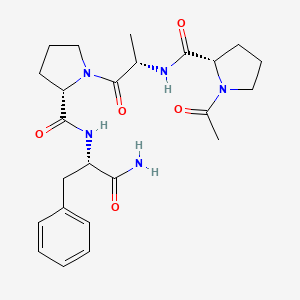
![Propan-2-yl 3,7-dimethyl-9-[(pentan-3-yl)oxy]non-2-enoate](/img/structure/B14617762.png)
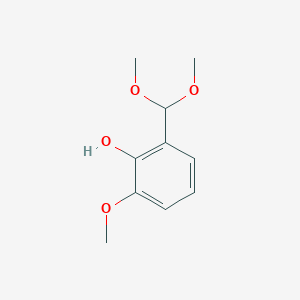

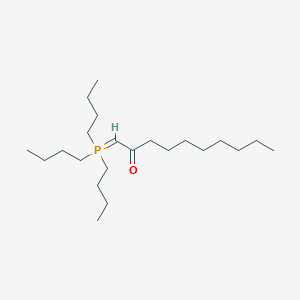

![Benzoic acid, 2-[(2-aminobenzoyl)amino]-5-methyl-](/img/structure/B14617804.png)
![N-{[3-(Dimethylamino)phenyl]methylidene}hydroxylamine](/img/structure/B14617810.png)
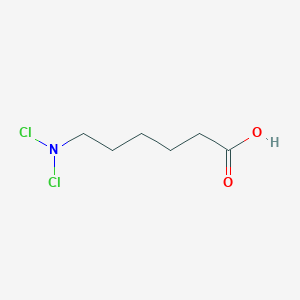
![3-Ethyl-1-(3-iodophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14617820.png)
![4-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyridine](/img/structure/B14617822.png)
![Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]-](/img/structure/B14617835.png)
